molecular formula C14H16N2O3 B6630693 3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide

3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide

Cat. No.: B6630693
M. Wt: 260.29 g/mol
InChI Key: BDUCXBYPZKQAON-UHFFFAOYSA-N
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Description

3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, a hydroxymethyl group, and an oxan-4-yl moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(hydroxymethyl)oxan-4-ylamine with 3-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-carboxy-N-[4-(hydroxymethyl)oxan-4-yl]benzamide.

    Reduction: 3-amino-N-[4-(hydroxymethyl)oxan-4-yl]benzamide.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The cyano group can act as an electrophile, while the hydroxymethyl group can form hydrogen bonds with target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide can be compared with other benzamide derivatives, such as:
    • 3-cyano-N-[4-(methoxymethyl)oxan-4-yl]benzamide.
    • 3-cyano-N-[4-(ethoxymethyl)oxan-4-yl]benzamide.

Uniqueness

  • The presence of the hydroxymethyl group in this compound provides unique reactivity compared to its methoxy and ethoxy counterparts. This functional group allows for additional hydrogen bonding interactions, which can enhance its binding affinity to biological targets and influence its chemical reactivity.

Properties

IUPAC Name

3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c15-9-11-2-1-3-12(8-11)13(18)16-14(10-17)4-6-19-7-5-14/h1-3,8,17H,4-7,10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUCXBYPZKQAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)NC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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